molecular formula C10H12ClNO B14061530 1-(3-Amino-5-(chloromethyl)phenyl)propan-1-one

1-(3-Amino-5-(chloromethyl)phenyl)propan-1-one

Cat. No.: B14061530
M. Wt: 197.66 g/mol
InChI Key: PVWYSUIGROMTSS-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol This compound features a phenyl ring substituted with an amino group at the 3-position and a chloromethyl group at the 5-position, along with a propanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the chloromethylation of 3-aminoacetophenone followed by a Friedel-Crafts acylation reaction to introduce the propanone group . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(chloromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions to form substituted products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Amino-5-(chloromethyl)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)propan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-[3-amino-5-(chloromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12ClNO/c1-2-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6,12H2,1H3

InChI Key

PVWYSUIGROMTSS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)CCl)N

Origin of Product

United States

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